N-(4-(5-((4-methoxyphenyl)(methyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)thiophene-2-carboxamide
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Overview
Description
N-(4-(5-((4-methoxyphenyl)(methyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)thiophene-2-carboxamide is a complex organic compound that features a thiophene ring, a thiadiazole ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(5-((4-methoxyphenyl)(methyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)thiophene-2-carboxamide typically involves multiple stepsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(4-(5-((4-methoxyphenyl)(methyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone, while reduction could yield a thiol or thioether .
Scientific Research Applications
N-(4-(5-((4-methoxyphenyl)(methyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)thiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It is being investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(4-(5-((4-methoxyphenyl)(methyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The pathways involved can vary depending on the specific application, but often include inhibition of enzyme activity or disruption of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiadiazole derivatives and thiophene-based molecules. Examples include:
- N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
- 5-benzyl-1,3,4-oxadiazole-2-thiol
Uniqueness
What sets N-(4-(5-((4-methoxyphenyl)(methyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)thiophene-2-carboxamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields .
Properties
IUPAC Name |
N-[4-[5-(4-methoxy-N-methylanilino)-1,3,4-thiadiazol-2-yl]phenyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2S2/c1-25(16-9-11-17(27-2)12-10-16)21-24-23-20(29-21)14-5-7-15(8-6-14)22-19(26)18-4-3-13-28-18/h3-13H,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCJWLHOWQQZZNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)OC)C2=NN=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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